molecular formula C15H17FN4S B5556172 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B5556172
M. Wt: 304.4 g/mol
InChI Key: NUBVSCDGQJXYPC-UHFFFAOYSA-N
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Description

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a cyclohexyl group, and a fluorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Cyclohexyl Group: This step often involves the alkylation of the triazole ring with cyclohexyl halides under basic conditions.

    Formation of the Fluorobenzylidene Moiety: This is typically done through a condensation reaction between the triazole derivative and 2-fluorobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.

    Biological Research: It can be used as a probe to study various biochemical pathways.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The exact mechanism of action of 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and the fluorobenzylidene moiety are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-4-[(2-trifluoromethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol
  • 5-cyclohexyl-4-[(4-methylthiobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
  • 5-cyclohexyl-4-[(2-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorobenzylidene moiety in 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s electronic properties and biological activity, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

3-cyclohexyl-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBVSCDGQJXYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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